2,4,6-trimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-TRIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is an organic compound with a complex structure, featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate precursors under specific conditions, often involving cyclization reactions.
Introduction of the Pyrrolidine Group: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.
Attachment of the Phenyl Group: This can be done using cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Sulfonamide Formation: The final step involves the reaction of the sulfonyl chloride with the amine group to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4,6-TRIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2,4,6-TRIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The pyridazine and pyrrolidine rings may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethyl-N-phenylaniline
- 2,4,6-Trimethyl-m-phenylenediamine
- 2,4,6-Trimethylbenzene-1,3-diamine
Uniqueness
2,4,6-TRIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which provide it with distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26N4O2S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H26N4O2S/c1-16-13-17(2)23(18(3)14-16)30(28,29)26-20-8-6-7-19(15-20)21-9-10-22(25-24-21)27-11-4-5-12-27/h6-10,13-15,26H,4-5,11-12H2,1-3H3 |
InChI Key |
OIMHMFDFHFUJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.